molecular formula C18H18N2O3 B2876605 4-(3,4-Dimethoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 1226074-84-5

4-(3,4-Dimethoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No. B2876605
CAS RN: 1226074-84-5
M. Wt: 310.353
InChI Key: SKXVLMFGZSBFIC-UHFFFAOYSA-N
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Description

The compound appears to contain a 3,4-dimethoxyphenyl group , which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methoxy groups (OCH3) attached at the 3rd and 4th positions . This group is often found in various organic compounds, including some drugs .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques . For instance, the structure of a similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was elucidated using single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving a compound like this could be complex and depend on the specific conditions. For example, in the presence of certain enzymes, similar compounds can undergo C-C cleavage .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the melting point of a similar compound, 3,4-dimethoxyphenylacetone, is between 96 - 99 °C .

Scientific Research Applications

Chemical Synthesis

Finally, this compound could be employed in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis, potentially leading to the creation of new compounds with diverse applications.

Each of these applications represents a unique field of research where 4-(3,4-Dimethoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile could have significant implications. Further studies and experiments would be necessary to explore these potentials fully. The information provided here is based on the general properties of quinoline derivatives and the known activities of similar compounds .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, 3,4-dimethoxyphenethylamine, a compound with a similar 3,4-dimethoxyphenyl group, is an analogue of the neurotransmitter dopamine .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For instance, 3,4-dimethoxyphenylacetone may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future research directions would depend on the specific properties and potential applications of the compound. For example, compounds with a 3,4-dimethoxyphenyl group could be further investigated for their potential uses in medicine, given their presence in various drugs .

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-15-8-7-11(9-16(15)23-2)17-12-5-3-4-6-14(12)20-18(21)13(17)10-19/h7-9H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXVLMFGZSBFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)NC3=C2CCCC3)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

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